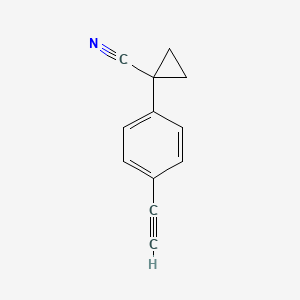

1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile

Description

Structural Significance within Cyclopropane (B1198618) Chemistry

The cyclopropane ring is a cornerstone of many biologically active compounds. researchgate.netsemanticscholar.org Its rigid, three-membered structure imparts a unique conformational constraint on molecules, which can be highly advantageous in drug design. By locking a portion of a molecule's structure, the cyclopropane moiety can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Furthermore, the high s-character of its C-C bonds gives it electronic properties that are distinct from other cycloalkanes, sometimes being compared to a double bond.

In medicinal chemistry, the cyclopropane unit is often employed as a metabolically stable bioisostere for other groups, such as a phenyl ring or a gem-dimethyl group. researchgate.net This stability arises from the strength of its C-H bonds, which are less susceptible to enzymatic oxidation. nih.gov The incorporation of a cyclopropane ring can thus improve a drug candidate's pharmacokinetic profile by reducing metabolic clearance. nih.gov The presence of this ring in 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile immediately marks it as a compound of interest from a pharmaceutical perspective.

Importance of Peripheral Functionalities: Ethynyl (B1212043) and Nitrile Groups in Chemical Design

The ethynyl (-C≡CH) and nitrile (-C≡N) groups are not merely peripheral decorations; they are powerful functional groups that significantly influence a molecule's properties and reactivity.

The ethynyl group , or terminal alkyne, is a versatile tool in chemical design. researchgate.netacs.org Its linear geometry makes it an excellent rigid linker or spacer between two pharmacophores. researchgate.net The terminal alkyne's acidic proton allows for a variety of chemical transformations, making it a valuable synthetic handle for creating more complex molecules through reactions like Sonogashira coupling. nih.govmasterorganicchemistry.com In medicinal chemistry, the ethynyl group can act as a bioisostere for halogens, mimicking their electronic properties and ability to form halogen bonds. nih.govacs.org It is also recognized as a feature in a range of therapeutic agents, contributing to target binding and metabolic stability. researchgate.netacs.org

The nitrile group is another functionality with a significant role in drug design. wikipedia.org Its strong electron-withdrawing nature can polarize the attached phenyl ring, potentially enhancing π-π stacking interactions with biological targets. The nitrile group is also a well-established bioisostere for a carbonyl group and can act as a hydrogen bond acceptor. wikipedia.org This allows it to participate in key binding interactions within a receptor's active site. Furthermore, the nitrile group is generally metabolically stable, resisting hydrolysis and contributing to a longer duration of action for a drug. wikipedia.org

Overview of Academic Research Trajectories for Arylcyclopropane Carbonitriles

The broader class of arylcyclopropane carbonitriles has been the subject of considerable academic and industrial research. These compounds are recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-depressive, antitumor, and antimicrobial properties. nih.gov

Research in this area has largely focused on two main trajectories: the development of novel synthetic methodologies and the exploration of their therapeutic potential through structure-activity relationship (SAR) studies.

Synthetic Approaches: The synthesis of arylcyclopropane carbonitriles often involves the cyclopropanation of a corresponding cinnamonitrile (B126248) derivative or the reaction of an arylacetonitrile with a suitable cyclopropanating agent. nih.govnih.gov Various catalytic systems, including phase-transfer catalysts, have been developed to improve the efficiency and stereoselectivity of these reactions. nih.gov The development of efficient synthetic routes is crucial for accessing a diverse range of analogs for biological screening.

Biological Investigations: Once synthesized, these compounds are typically evaluated in a variety of biological assays. For example, certain 1-phenylcyclopropane carboxamide derivatives, which can be synthesized from the corresponding carbonitriles, have shown promising antiproliferative activity against cancer cell lines. nih.gov The research often involves modifying the substituents on the aromatic ring to understand how these changes affect biological activity, leading to the identification of more potent and selective compounds.

The hypothetical structure of this compound, with its unique combination of these key functional groups, places it at the intersection of these established research fields. The data below, gathered from studies on analogous compounds, illustrates the properties of these chemical motifs.

Interactive Data Tables

Table 1: Physicochemical Properties of Key Functional Groups

| Functional Group | Typical Role in Drug Design | Bioisosteric Replacement For | Impact on Metabolism |

| Cyclopropane | Conformational rigidity, metabolic stability | Phenyl, gem-dimethyl | Increases stability |

| Ethynyl | Rigid linker, synthetic handle, H-bond donor | Halogens (e.g., I, Cl) | Generally stable |

| Nitrile | Carbonyl/Halogen bioisostere, H-bond acceptor | Carbonyl, Halogens | Generally stable |

Table 2: Reported Biological Activities of Arylcyclopropane Derivatives

| Compound Class | Reported Biological Activity | Reference |

| 1-Phenylcyclopropane Carboxamides | Antitumor, Anti-inflammatory | nih.gov |

| Substituted Cyclopropane Carbonitriles | Synthetic intermediates for bioactive molecules | nih.gov |

| Aminocyclopropanecarboxylic acids | Neurochemical activity, Enzyme inhibition | researchgate.netunl.pt |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethynylphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-2-10-3-5-11(6-4-10)12(9-13)7-8-12/h1,3-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZLGQYAEAJTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 4 Ethynylphenyl Cyclopropane 1 Carbonitrile

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring in 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile is activated by the presence of an electron-donating ethynylphenyl group (the donor) and an electron-withdrawing nitrile group (the acceptor). This "push-pull" electronic arrangement polarizes the distal carbon-carbon bond of the cyclopropane ring, facilitating its cleavage under various reaction conditions.

Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are well-established as versatile three-carbon building blocks in organic synthesis due to their high ring strain and polarized carbon-carbon bond. nih.gov They readily undergo ring-opening reactions, acting as 1,3-zwitterionic synthons. nih.gov This reactivity is harnessed in various cycloaddition reactions. nih.govnih.gov

The ring-opening of D-A cyclopropanes can be initiated by Lewis or Brønsted acids, which coordinate to the acceptor group, further enhancing the polarization of the cyclopropane ring and making it more susceptible to nucleophilic attack. nih.govchemrxiv.org For instance, in the presence of a Lewis acid, D-A cyclopropanes can react with various nucleophiles, leading to the formation of 1,3-difunctionalized acyclic compounds. researchgate.net Computational studies have been employed to understand the reaction profiles and the role of catalysts in these ring-opening processes. researchgate.net

In the context of this compound, the ethynylphenyl group acts as the donor and the carbonitrile group as the acceptor. This substitution pattern facilitates reactions where the cyclopropane ring is opened by a nucleophile attacking the carbon atom bearing the ethynylphenyl group, while the carbon atom bearing the nitrile group acts as the nucleophilic center. mdpi.com These reactions often proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. beilstein-journals.org

| Reaction Type | Reactants | Conditions | Products |

| (3+2)-Cycloaddition | Aldehydes, Ketones | Lewis or Brønsted Acid | Tetrahydrofurans |

| (3+2)-Cycloaddition | Nitriles | Lewis Acid | Dihydropyrroles |

| (3+2)-Cycloaddition | Thioketones | Lewis Acid | Thiolanes |

| Dimerization | Self | AlCl₃ | Cyclohexane derivatives |

Cyclopropane Ring Expansion and Rearrangements

The high ring strain inherent in the cyclopropane ring of this compound makes it a candidate for various ring expansion and rearrangement reactions. These transformations are often driven by the release of strain energy and can be initiated thermally, photochemically, or through catalysis. beilstein-journals.org

One common rearrangement for D-A cyclopropanes is the vinylcyclopropane (B126155) rearrangement, although this is more typical for cyclopropanes bearing a vinyl donor group. However, related rearrangements can occur. For example, treatment of certain nitrocyclopropanes with tin(II) chloride can lead to a ring-opening/ring-closure sequence to produce furans. beilstein-journals.org Radical-mediated ring-opening has also been documented for various cyclopropane derivatives, leading to cyclization and the formation of larger ring systems. beilstein-journals.orgnih.gov

While specific studies on the ring expansion of this compound are not widely detailed in the provided search results, the general reactivity patterns of D-A cyclopropanes suggest that it could undergo rearrangements to form five-membered rings or other expanded structures under appropriate conditions. beilstein-journals.org For instance, reactions that proceed through a stabilized carbocation or radical intermediate at the benzylic position could facilitate such rearrangements. beilstein-journals.org

Transformations Preserving the Cyclopropane Moiety

While the cyclopropane ring is reactive, certain transformations can be carried out on the other functional groups of this compound without affecting the three-membered ring. The terminal alkyne (ethynyl group) is a particularly useful handle for such reactions.

For example, the ethynyl (B1212043) group can readily participate in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This would allow for the synthesis of more complex molecules while retaining the cyclopropane core. A hypothetical Sonogashira coupling is shown below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | 4-Acetylphenyl iodide | Pd(PPh₃)₄, CuI, Et₃N | 1-{4-[2-(4-Acetylphenyl)ethynyl]phenyl}cyclopropane-1-carbonitrile |

This type of transformation highlights the ability to selectively functionalize the molecule, expanding its synthetic utility without disrupting the reactive cyclopropane ring.

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org

Nucleophilic Additions and Substitutions at the Nitrile Center

The polarized carbon-nitrogen triple bond of the nitrile group readily reacts with strong nucleophiles such as Grignard reagents and organolithium compounds. chemistrysteps.com This reaction initially forms an imine anion, which upon hydrolysis, yields a ketone. libretexts.orgopenstax.org For example, the reaction with a Grignard reagent would proceed as follows:

| Reactant 1 | Reactant 2 | Workup | Product |

| This compound | Grignard Reagent (R-MgBr) | H₃O⁺ | 1-(4-Ethynylphenyl)-1-(acyl)cyclopropane |

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.comlibretexts.org This transformation occurs through two successive nucleophilic additions of a hydride ion. libretexts.org

| Reactant | Reducing Agent | Workup | Product |

| This compound | LiAlH₄ | H₂O | [1-(4-Ethynylphenyl)cyclopropyl]methanamine |

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed. chemistrysteps.comchemistrysteps.com

Under acidic conditions, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. chemistrysteps.comorganicchemistrytutor.comlumenlearning.com Subsequent proton transfers lead to the formation of an amide, which is then hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org

| Reactant | Conditions | Intermediate | Final Product |

| This compound | H₃O⁺, heat | 1-(4-Ethynylphenyl)cyclopropane-1-carboxamide | 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid |

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.comchemistrysteps.com This process also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt and ammonia (B1221849). libretexts.org An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

| Reactant | Conditions | Intermediate | Final Product |

| This compound | 1. NaOH, H₂O, heat | Sodium 1-(4-ethynylphenyl)cyclopropane-1-carboxylate | 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid |

| 2. H₃O⁺ |

The ability to convert the nitrile group to a carboxylic acid provides a valuable synthetic route to a key derivative, which can then be used in further transformations.

Decyanation Reactions in Cyclopropyl (B3062369) Carbonitriles

The cyano group in cyclopropyl carbonitriles, particularly in tertiary structures like this compound, can be removed through various reductive decyanation methods. nih.govumich.edu This transformation is valuable in multi-step synthesis where the nitrile group is initially used to facilitate a specific reaction, such as a carbanion-based alkylation, and is subsequently removed. nih.gov The methods for decyanation generally involve radical pathways or nucleophilic substitution and can be initiated by alkali metals, metal hydrides, or transition metal catalysts. beilstein-journals.orgresearchgate.net

Common approaches for the decyanation of tertiary nitriles, which are applicable to this cyclopropyl system, include:

Dissolving Metal Reductions: The use of alkali metals like sodium or lithium in liquid ammonia is a classic and effective method for reductive decyanation. nih.govbeilstein-journals.org The mechanism involves the transfer of electrons from the metal to the nitrile, leading to the formation of a radical anion, which then cleaves the C-CN bond and is subsequently protonated by the solvent. umich.edu

Radical Decyanation: Reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) can effectively remove the cyano group. nih.govbeilstein-journals.org This method is particularly useful for substrates that can tolerate radical conditions.

Transition-Metal-Catalyzed Decyanation: More recent developments have introduced milder methods using transition metal catalysts. For instance, a rhodium-catalyzed reductive cleavage using hydrosilanes as the reducing agent has been shown to be effective for a wide range of nitriles. organic-chemistry.org Nickel-catalyzed protocols have also been developed, using agents like ethanol (B145695) as the hydride donor. researchgate.net

| Method | Typical Reagents | General Conditions | Reference |

|---|---|---|---|

| Dissolving Metal Reduction | Na or Li in liquid NH₃ | Low temperature (-78 °C to -33 °C) | nih.gov |

| Radical Decyanation | Tributyltin hydride (Bu₃SnH), AIBN | Reflux in benzene (B151609) or toluene | beilstein-journals.org |

| Hydride Reduction | Potassium in HMPA/t-BuOH | Room temperature | nih.gov |

| Transition Metal Catalysis | Rh-catalyst, hydrosilane | Mild conditions | organic-chemistry.org |

| Transition Metal Catalysis | Ni-catalyst, ethanol | Mild conditions | researchgate.net |

Chemical Transformations of the Ethynyl Moiety

The terminal alkyne, or ethynyl moiety, is a highly versatile functional group that serves as a cornerstone for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

The ethynyl group of this compound is an excellent substrate for cycloaddition reactions. Among the most prominent and widely utilized is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a classic example of a [2+3] cycloaddition. This "click chemistry" reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to stereospecifically yield a 1,4-disubstituted 1,2,3-triazole ring.

A powerful synthetic strategy involves a one-pot or sequential process combining a Sonogashira coupling with the CuAAC reaction. In this sequence, an aryl halide is first coupled with the ethynylphenyl moiety, and the resulting internal alkyne can then, if appropriately designed, undergo further transformations. More directly, the terminal alkyne of the title compound can be used in a sequential fashion. For example, a Sonogashira reaction could be performed on a different part of a molecule, followed by a CuAAC reaction using the ethynyl group of this compound to link molecular fragments.

While less common for simple alkynes, [2+2] cycloadditions can also occur, typically under photochemical conditions or with specialized reagents, to form highly strained cyclobutene (B1205218) derivatives.

| Azide Substrate (R-N₃) | Copper(I) Source | Solvent | Expected Product |

|---|---|---|---|

| Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(4-(1-cyanocyclopropyl)phenyl)-1H-1,2,3-triazole |

| Phenyl azide | CuI | THF or DMF | 1-Phenyl-4-(4-(1-cyanocyclopropyl)phenyl)-1H-1,2,3-triazole |

| Ethyl azidoacetate | Cu(OAc)₂ | Methanol (B129727) | Ethyl 2-(4-(4-(1-cyanocyclopropyl)phenyl)-1H-1,2,3-triazol-1-yl)acetate |

Hydrometallation involves the addition of a metal-hydride bond across the carbon-carbon triple bond of the ethynyl group. A primary example is hydroboration-oxidation, which serves as a method for the anti-Markovnikov hydration of terminal alkynes. libretexts.orgjove.com

In this two-step process, a borane (B79455) reagent, such as borane (BH₃), or more commonly a sterically hindered dialkylborane like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, adds across the alkyne. libretexts.org The boron atom adds to the terminal, less substituted carbon, resulting in the formation of a vinylborane (B8500763) intermediate. jove.com Subsequent oxidation of this intermediate, typically with hydrogen peroxide (H₂O₂) under basic conditions, replaces the boron atom with a hydroxyl group, yielding an enol. This enol rapidly tautomerizes to the more stable aldehyde. libretexts.orgjove.com This reaction sequence effectively converts the ethynyl group into a formyl group (-CHO).

Other related reactions include hydrosilylation (addition of Si-H) and hydrostannylation (addition of Sn-H), which yield vinylsilanes and vinylstannanes, respectively. These products are themselves versatile intermediates for further cross-coupling reactions.

| Reaction | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Hydroboration-Oxidation | 1. 9-BBN or (Sia)₂BH 2. H₂O₂, NaOH | Vinylborane | 4-(1-Cyanocyclopropyl)benzaldehyde | libretexts.org |

| Hydrosilylation | H-SiR₃, Pt or Rh catalyst | Vinylsilane | 1-(4-((E)-2-(trialkylsilyl)vinyl)phenyl)cyclopropane-1-carbonitrile | |

| Hydrostannylation | H-SnR₃, Pd catalyst or radical initiator | Vinylstannane | 1-(4-((E)-2-(trialkylstannyl)vinyl)phenyl)cyclopropane-1-carbonitrile |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the terminal ethynyl group is an ideal handle for such transformations.

The Sonogashira coupling is a cornerstone reaction for the alkynylation of aryl and vinyl halides. wikipedia.orglibretexts.org In this reaction, this compound would serve as the terminal alkyne component. It reacts with an aryl or vinyl halide (or triflate) in the presence of a palladium(0) catalyst, a copper(I) iodide co-catalyst, and an amine base (which acts as both the base and often the solvent). wikipedia.orgorganic-chemistry.org This reaction directly forms a C(sp)-C(sp²) bond, yielding a disubstituted alkyne. The reaction is highly efficient and tolerates a wide variety of functional groups, making it a robust method for elaborating the core structure. wikipedia.org

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.org However, variations involving alkynes exist, though they can be more complex than Sonogashira couplings. The reaction of an aryl halide with a terminal alkyne under Heck conditions can lead to various products, including allenes, depending on the specific catalysts and reaction conditions employed. magtech.com.cnacs.org

| Coupling Partner (Ar-X) | Catalyst System | Base/Solvent | Expected Product | Reference |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine (B128534) | 1-(4-(Phenylethynyl)phenyl)cyclopropane-1-carbonitrile | wikipedia.org |

| 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | 1-(4-(Pyridin-4-ylethynyl)phenyl)cyclopropane-1-carbonitrile | libretexts.org |

| Methyl 4-iodobenzoate | Pd(OAc)₂, PPh₃, CuI | Triethylamine/DMF | Methyl 4-((4-(1-cyanocyclopropyl)phenyl)ethynyl)benzoate | organic-chemistry.org |

Reactivity of the Phenyl Ring System

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The regiochemical outcome of such a reaction on the phenyl ring of this compound is dictated by the directing effects of the two existing substituents: the ethynyl group and the 1-cyanocyclopropyl group, which are para to one another. wikipedia.org

Ethynyl Group (-C≡CH): This group is considered to be deactivating and meta-directing. The sp-hybridized carbon atoms are more electronegative than sp²-hybridized carbons, and thus withdraw electron density from the ring inductively, deactivating it towards electrophilic attack.

1-Cyanocyclopropyl Group: This substituent's effect is twofold. The cyclopropyl ring itself can act as a weak activating group and is ortho, para-directing due to the unique electronic nature of its bent C-C bonds (Walsh orbitals), which can overlap with the aromatic π-system. However, the cyano (-C≡N) group is a powerful electron-withdrawing group due to both induction and resonance, making it strongly deactivating and meta-directing. The net effect of the 1-cyanocyclopropyl substituent is therefore strongly deactivating and meta-directing with respect to its point of attachment.

Given the para-substitution pattern, the available positions for an incoming electrophile are C2, C3, C5, and C6 (assuming the 1-cyanocyclopropyl group is at C1 and the ethynyl group is at C4).

Positions C2 and C6 are ortho to the 1-cyanocyclopropyl group and meta to the ethynyl group.

Positions C3 and C5 are meta to the 1-cyanocyclopropyl group and ortho to the ethynyl group.

Both substituents are deactivating, so the reaction will be slower than that of benzene. The directing effects are conflicting. The strong deactivating and meta-directing nature of the cyano function will strongly disfavor substitution at the ortho positions (C2, C6). The ethynyl group also directs meta. Therefore, substitution will be strongly directed to the positions that are meta to the powerful 1-cyanocyclopropyl deactivator (positions C3 and C5). These positions are also conveniently ortho to the less deactivating ethynyl group. Thus, electrophilic attack is most likely to occur at the C3 and C5 positions.

| Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-4-ethynylphenyl)cyclopropane-1-carbonitrile | libretexts.org |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-ethynylphenyl)cyclopropane-1-carbonitrile | wikipedia.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Acetyl-4-ethynylphenyl)cyclopropane-1-carbonitrile | masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | 2-(1-Cyanocyclopropyl)-5-ethynylbenzenesulfonic acid | masterorganicchemistry.com |

Cross-Coupling Reactions on Halogenated Phenyl Cyclopropane Analogues (e.g., Suzuki-Miyaura)

The functionalization of aromatic rings through carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for achieving these transformations. Halogenated derivatives of phenyl cyclopropane structures, such as 1-(4-bromophenyl)cyclopropane-1-carbonitrile or 1-(4-iodophenyl)cyclopropane-1-carbonitrile, serve as key intermediates for such synthetic elaborations. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling, in particular, is a widely employed method for the formation of biaryl structures. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or a boronic ester. The general catalytic cycle proceeds through three primary steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst.

While direct experimental data on the Suzuki-Miyaura coupling of 1-(4-halophenyl)cyclopropane-1-carbonitrile analogues is not extensively detailed in the available literature, the principles of this reaction are broadly applicable. For instance, the reaction of 1-(4-bromophenyl)cyclopropane-1-carbonitrile with various arylboronic acids would be expected to proceed under standard Suzuki-Miyaura conditions. The reactivity of the aryl halide is a crucial factor, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.

The choice of catalyst, ligand, and base is critical for the success of the coupling reaction. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand are commonly used. The ligand plays a significant role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. A variety of bases, including carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄), are employed to promote the transmetalation step.

The following table outlines a hypothetical Suzuki-Miyaura cross-coupling reaction based on established methodologies for similar aryl bromide substrates. This serves to illustrate the expected reactants, conditions, and potential products.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|---|

| 1-(4-bromophenyl)cyclopropane-1-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 1-(Biphenyl-4-yl)cyclopropane-1-carbonitrile |

| 1-(4-bromophenyl)cyclopropane-1-carbonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1-(4'-Methoxybiphenyl-4-yl)cyclopropane-1-carbonitrile |

| 1-(4-iodophenyl)cyclopropane-1-carbonitrile | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 80-100 | 1-(4-(Thiophen-2-yl)phenyl)cyclopropane-1-carbonitrile |

Other palladium-catalyzed cross-coupling reactions could similarly be applied to halogenated phenyl cyclopropane analogues. The Heck reaction, for example, couples an aryl halide with an alkene to form a substituted alkene. A reaction between 1-(4-iodophenyl)cyclopropane-1-carbonitrile and an alkene like styrene (B11656) or an acrylate (B77674) ester would be expected to yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. The Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne, would be another viable route for further functionalization, introducing an alkyne moiety onto the phenyl ring.

Computational and Theoretical Investigations of 1 4 Ethynylphenyl Cyclopropane 1 Carbonitrile

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. For a molecule like 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile, these calculations can predict its three-dimensional structure, the distribution of electrons, and how it interacts with light.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of any molecule is determining its most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this would involve using methods like Density Functional Theory (DFT) to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational analysis would also be essential to identify other stable, low-energy arrangements of the molecule. This would involve systematically rotating the bonds, particularly the bond connecting the phenyl ring to the cyclopropane (B1198618) ring, to map out the potential energy surface and identify all possible conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

| C≡C Bond Length (Å) | Data not available |

| C-C≡N Bond Angle (°) | Data not available |

| Phenyl-Cyclopropane Dihedral Angle (°) | Data not available |

This table illustrates the type of data that would be generated from geometry optimization calculations. The values are placeholders pending actual research.

Spectroscopic Property Prediction and Interpretation

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming the molecule's structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, help in the assignment of each peak to a specific atom in the molecule, confirming its connectivity.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This would allow for the identification of characteristic vibrational modes, such as the C≡N stretch of the nitrile group and the C≡C stretch of the ethynyl (B1212043) group.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. This provides insights into the molecule's electronic structure and its color (or lack thereof).

Table 2: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) Stretch | Data not available |

| Alkyne (C≡C) Stretch | Data not available |

| Phenyl Ring C-H Stretch | Data not available |

This table shows examples of vibrational frequencies that would be predicted. The values are placeholders.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Several theoretical tools are employed for this purpose.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will react. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region where it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It describes the delocalization of electron density between filled and unfilled orbitals, which can reveal important information about hyperconjugative and intramolecular charge transfer interactions. Natural Population Analysis (NPA) complements this by calculating the charge distribution on each atom, offering insights into the molecule's polarity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of positive and negative potential. Red areas represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. An MEP map for this compound would highlight the reactive sites of the molecule.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from density functional theory (DFT) calculations, are instrumental in predicting the chemical behavior of a molecule. These descriptors offer insights into the molecule's stability, reactivity, and the specific sites at which it is most likely to undergo electrophilic or nucleophilic attack.

Chemical Potential (μ): The chemical potential of a molecule is related to its tendency to lose or gain electrons. It is calculated as the negative of the electronegativity. For this compound, the presence of the electron-withdrawing cyano group and the conjugated π-system of the ethynylphenyl group is expected to result in a relatively low chemical potential, indicating a higher propensity to accept electrons.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is related to the gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. The extended conjugation provided by the ethynylphenyl group may lead to a smaller HOMO-LUMO gap compared to simpler phenylcyclopropanes, suggesting a moderate level of hardness and thus, enhanced reactivity.

Electrophilicity Index (ω): The electrophilicity index quantifies the ability of a molecule to act as an electrophile. It is a function of both the chemical potential and hardness. Given the anticipated electronic properties, this compound is expected to possess a significant electrophilicity index, making it susceptible to attack by nucleophiles.

Fukui Functions: Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule. The condensed Fukui function, fk+, indicates the propensity of an atomic site 'k' to accept an electron (nucleophilic attack), while fk- indicates its propensity to donate an electron (electrophilic attack). For this compound, the carbon atom of the nitrile group and the cyclopropane carbon atom attached to it are expected to have high values of fk+, marking them as primary sites for nucleophilic attack. Conversely, the terminal carbon of the ethynyl group and specific positions on the phenyl ring are likely to be the most susceptible to electrophilic attack.

| Descriptor | Predicted Trend for this compound |

| Chemical Potential (μ) | Relatively Low |

| Chemical Hardness (η) | Moderate |

| Electrophilicity Index (ω) | Significant |

| Fukui Function (fk+) | High at the nitrile carbon and adjacent cyclopropane carbon |

| Fukui Function (fk-) | High at the terminal ethynyl carbon and phenyl ring carbons |

Mechanistic Elucidation of Reactions Involving this compound

The strained three-membered ring of the cyclopropane moiety, coupled with the electronic effects of the ethynylphenyl and cyano substituents, dictates the mechanistic pathways of reactions involving this compound.

Computational studies on donor-acceptor cyclopropanes reveal that their reactions, particularly ring-opening, can proceed through various intermediates and transition states. scispace.com For this compound, a plausible reaction pathway initiated by a nucleophile would involve the attack on one of the electrophilic cyclopropane carbons. This could lead to a stepwise mechanism featuring a zwitterionic or radical intermediate, or a concerted mechanism.

Transition state calculations for analogous systems suggest that the geometry of the transition state is highly dependent on the nature of the attacking species and the substituents on the cyclopropane ring. The characterization of these transition states, including their energy barriers, provides crucial information about the reaction kinetics and selectivity. For instance, in a nucleophilic ring-opening reaction, the transition state would likely involve the partial formation of a new bond with the nucleophile and the simultaneous elongation of a C-C bond in the cyclopropane ring.

The kinetics and thermodynamics of reactions involving this compound are governed by the stability of the reactants, intermediates, transition states, and products. The high strain energy of the cyclopropane ring provides a significant thermodynamic driving force for ring-opening reactions.

Computational studies can predict the activation energies and reaction enthalpies for various transformations. For example, the rate of a reaction is exponentially related to the activation energy of the rate-determining step. The electronic properties of the ethynylphenyl group, which can stabilize intermediates through resonance, are expected to lower the activation barriers for certain reactions, thereby increasing their rates.

Solvent plays a critical role in the mechanism and outcome of chemical reactions. rsc.orgchemrxiv.org Computational models, such as the polarizable continuum model (PCM), can be employed to simulate the effect of different solvents on the reaction pathway. orientjchem.org

Computational Studies on Analogous Cyclopropane Systems

A wealth of computational research on analogous cyclopropane systems provides a valuable framework for understanding the properties of this compound.

Studies on aryl cyclopropanes have shown that the nature of the substituent on the aromatic ring significantly influences the reactivity of the cyclopropane moiety. rsc.orgnih.gov Electron-donating groups tend to stabilize the transition states of electrophilic additions, while electron-withdrawing groups enhance the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack.

Computational investigations into the cyclopropanation of alkenes have provided detailed mechanistic insights into the formation of the cyclopropane ring itself. nih.govresearchgate.netnih.gov These studies often employ DFT to map out the potential energy surface of the reaction, identifying key intermediates and transition states.

Applications of 1 4 Ethynylphenyl Cyclopropane 1 Carbonitrile in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The inherent strain of the cyclopropane (B1198618) ring, coupled with the electron-withdrawing nature of the nitrile and the π-system of the ethynylphenyl group, defines the compound as a "donor-acceptor" cyclopropane. This classification predicts its rich reactivity, allowing it to participate in a variety of ring-opening and cycloaddition reactions.

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly sought-after motifs in medicinal chemistry due to their inherent three-dimensionality. nih.gov The cyclopropane unit of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile is an excellent precursor for the synthesis of spirocyclic systems. Methodologies for constructing spirocyclopropanes often involve intramolecular alkylation or cycloaddition strategies. nih.govnih.gov In donor-acceptor cyclopropanes, the ring can act as a synthetic equivalent of a 1,3-dipole, reacting with various agents to form new ring systems. mdpi.com The presence of the nitrile group provides a handle for transformations that can initiate cyclization pathways leading to spiro compounds, such as the conversion of the nitrile to a tetrazole followed by intramolecular alkylation. nih.gov

| Precursor Moiety | Reaction Type | Resulting Structure Class | Reference |

| Cyclopropane Ring | Ring-opening/Annulation | Spirocyclic Systems | mdpi.com |

| Nitrile Group | Conversion & Intramolecular Cyclization | Spiro-heterocycles | nih.gov |

Both the terminal alkyne and the activated cyclopropane ring of this compound are prime functionalities for the construction of heterocyclic scaffolds.

From the Ethynyl (B1212043) Group: The terminal alkyne is a highly versatile functional group for synthesizing heterocycles. It readily participates in various cycloaddition reactions. For instance, the well-known copper- or ruthenium-catalyzed azide-alkyne cycloaddition (Click Chemistry) provides a straightforward route to 1,2,3-triazoles. Furthermore, 1,3-dipolar cycloadditions with nitrile oxides or nitrones can yield isoxazoles and isoxazolines, respectively. Inverse-electron-demand Diels-Alder reactions, where the alkyne acts as the dienophile, are also a powerful tool for building fused heterocyclic systems from precursors like pyridazines. mdpi.comresearchgate.net

From the Cyclopropane Moiety: Donor-acceptor cyclopropanes are known to undergo formal [3+2] cycloadditions with various dipolarophiles. beilstein-journals.org The ring can be opened under specific conditions, generating a zwitterionic intermediate that can be trapped by reactants to form five-membered rings. For example, reactions with nitriles can lead to the formation of dihydropyrrole derivatives. beilstein-journals.org The strain-driven ring cleavage makes these compounds powerful building blocks for generating polyfunctional intermediates that can cyclize into diverse heterocyclic frameworks. researchgate.net

The rigid framework and reactive handles of this compound make it a suitable starting material for the synthesis of complex polycyclic and cage-like structures. The ethynyl group is a key participant in alkyne annulation reactions, which are widely used to construct polycyclic aromatic hydrocarbons (PAHs). nih.govnsf.gov Under acidic conditions, multiple alkyne benzannulation reactions can be initiated to build complex, fused aromatic systems. nsf.gov

Furthermore, intramolecular cycloadditions represent a powerful strategy for accessing polycyclic scaffolds. For instance, if the molecule is further functionalized to contain a diene, an intramolecular Diels-Alder reaction with the alkyne serving as the dienophile can forge complex, bridged ring systems in a single, highly efficient step. mdpi.com The cyclopropane ring itself can also participate in formal cycloadditions, such as a [3+4] annulation with dienes, to construct bicyclic systems. researchgate.net

Intermediate in the Design and Synthesis of Novel Chemical Entities

Beyond its role as a building block for defined structural classes, this compound is an ideal intermediate for generating libraries of novel compounds, particularly in the context of drug discovery.

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development. nih.gov This approach relies on screening libraries of small, low-complexity molecules ("fragments") that can be elaborated into more potent lead compounds. astx.comunina.it

This compound embodies the key characteristics of an ideal fragment:

Low Molecular Weight and Complexity: It possesses a simple structure and low molecular weight.

Three-Dimensionality: The sp³-hybridized cyclopropane ring provides significant 3D character, a feature known to improve physicochemical properties and escape the "flatland" of traditional aromatic-rich screening compounds. nih.gov

Orthogonal Vectors for Growth: The compound features two distinct and synthetically versatile points for modification—the alkyne and the nitrile. These "growth vectors" allow chemists to systematically explore the chemical space around the core scaffold by adding new functionalities to probe interactions with a biological target. astx.com

The fragment can be "grown" by reacting either the alkyne (e.g., via Sonogashira coupling) or the nitrile (e.g., via conversion to an amidine or tetrazole) to generate a library of derivatives for structure-activity relationship (SAR) studies. youtube.com

The generation of structural diversity from a common intermediate is a cornerstone of modern synthetic and medicinal chemistry. This compound is exceptionally well-suited for this purpose due to its two highly reactive and chemoselectively addressable functional groups.

Reactions of the Terminal Alkyne: The terminal alkyne provides access to a vast array of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with aryl or vinyl halides, are among the most powerful methods for C-C bond formation. The existence of derivatives like 1-{4-[2-(4-acetylphenyl)ethynyl]phenyl}cyclopropane-1-carbonitrile confirms the utility of this approach. chemazone.com Other key reactions include hydration to form methyl ketones, Glaser coupling to form symmetric diynes, and various cycloadditions as previously mentioned. youtube.com The "alkyne zipper" reaction can also be employed for contra-thermodynamic isomerization if needed. mdpi.comwikipedia.org

Reactions of the Nitrile Group: The nitrile group is a versatile precursor to other important functionalities. It can be readily hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. nih.gov Reduction of the nitrile, typically with reagents like lithium aluminum hydride, affords a primary amine, which can be further derivatized. Additionally, the nitrile can participate in cycloadditions, for instance with sodium azide (B81097), to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. nih.gov

The following table summarizes the diverse derivatization possibilities:

| Functional Group | Reaction Type | Product Functional Group |

| Terminal Alkyne | Sonogashira Coupling | Internal Alkyne |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | 1,2,3-Triazole |

| Terminal Alkyne | Hydration | Methyl Ketone |

| Terminal Alkyne | Glaser Coupling | 1,3-Diyne |

| Nitrile | Hydrolysis (Acidic/Basic) | Carboxylic Acid / Amide |

| Nitrile | Reduction | Primary Amine |

| Nitrile | Cycloaddition with Azide | Tetrazole |

This dual reactivity allows for the systematic and divergent synthesis of large libraries of compounds from a single, readily accessible intermediate, making this compound a powerful tool in the quest for novel chemical matter.

Role in the Development of Catalytic Systems and Methodologies

The structural features of this compound make it a molecule of interest for the development of novel catalytic systems. The presence of both a π-system in the ethynylphenyl group and a lone pair on the nitrile nitrogen allows for potential coordination to metal centers. Furthermore, the strained cyclopropane ring can act as a reactive probe.

Ligand Design for Metal-Catalyzed Reactions

While the direct application of this compound as a ligand in widespread catalytic reactions is not extensively documented in publicly available research, its structure provides a blueprint for the design of specialized ligands. The terminal alkyne can be readily functionalized, for example, through Sonogashira coupling or click chemistry, to append larger, more complex coordinating moieties. The nitrile group itself can act as a sigma-donating ligand to a variety of transition metals.

The design of such ligands is predicated on the principle of creating a specific electronic and steric environment around a metal center to control the activity and selectivity of a catalytic reaction. For instance, the rigid cyclopropane backbone, when incorporated into a larger ligand structure, could enforce a specific geometry on the resulting metal complex, thereby influencing the stereochemical outcome of a reaction.

Table 1: Potential Coordination Modes of this compound Derivatives as Ligands

| Functional Group | Potential Coordination Mode | Metal Center Examples | Potential Catalytic Application |

| Nitrile (unmodified) | σ-donation | Pd(II), Pt(II), Cu(I) | Cross-coupling reactions |

| Ethynyl (unmodified) | π-coordination | Ag(I), Au(I), Rh(I) | Alkyne activation |

| Ethynyl (functionalized) | Bidentate or Pincer Ligands | Ru(II), Ir(III), Fe(II) | Hydrogenation, Transfer Hydrogenation |

This table represents theoretical applications based on the known coordination chemistry of the individual functional groups.

Substrate Probes for Mechanistic Catalysis Research

The reactivity of the cyclopropane ring makes this compound a potential substrate probe for investigating the mechanisms of metal-catalyzed reactions. The high ring strain of the cyclopropane (approximately 27.5 kcal/mol) can be released upon ring-opening, a process that can be initiated by a transition metal catalyst. The pathway of this ring-opening can provide valuable information about the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.

For example, in a palladium-catalyzed reaction, the C-C bond of the cyclopropane could undergo oxidative addition to a low-valent palladium center. The fate of the resulting metallacyclobutane intermediate would be highly dependent on the reaction conditions and the other ligands present on the metal. By analyzing the products formed from the reaction of this compound, researchers could gain insight into the factors that govern C-C bond activation.

Table 2: Hypothetical Mechanistic Studies Using this compound as a Probe

| Catalytic Process Investigated | Expected Reaction of the Cyclopropane Ring | Information Gained |

| C-C Bond Activation | Oxidative addition leading to ring-opening | Regioselectivity and stereoselectivity of C-C bond cleavage |

| Insertion Reactions | Insertion of an unsaturated molecule into a C-C bond | Competence of intermediates in catalytic cycles |

| Reductive Elimination | Formation of a new C-C or C-H bond from a metallacycle | Factors influencing the rate and selectivity of product formation |

This table outlines potential research directions and the type of mechanistic insights that could be obtained. Specific experimental data for this compound is not currently available in the surveyed literature.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(4-substituted phenyl)cyclopropane-1-carbonitrile derivatives?

- Methodological Answer : Cyclopropanation of vinyl precursors or aryl-substituted alkenes under palladium catalysis is a common approach. For example, nitro-substituted derivatives (e.g., 1-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile) are synthesized via sequential nitration and cyclopropanation, with yields optimized using inert atmospheres (e.g., nitrogen) to prevent side reactions . Reductions of nitro groups to amines (e.g., using hydrogen gas/Pd-C) are critical for generating bioactive intermediates .

Q. How can researchers characterize the structural and electronic properties of cyclopropane-carbonitrile derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming cyclopropane ring geometry and substituent positions. For example, ¹H NMR coupling constants (~1.3–1.7 ppm for cyclopropane protons) and LCMS data (e.g., m/z = 175.3 [M+H]+ for amino derivatives) validate structural integrity . Computational tools like density functional theory (DFT) can predict electronic effects of substituents (e.g., ethynyl vs. nitro groups) on ring strain and reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of ethynyl-substituted cyclopropanes in cross-coupling reactions?

- Methodological Answer : The ethynyl group enables Sonogashira or Heck couplings, but cyclopropane ring strain may lead to unintended ring-opening. Controlled studies using deuterated solvents (e.g., CDCl₃) and kinetic isotopic effects can isolate reaction pathways. For example, palladium-mediated couplings with aryl halides require precise temperature control (e.g., 80–100°C) to balance reactivity and ring stability .

Q. How do substituent electronic effects influence the biological activity of cyclopropane-carbonitrile analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies comparing electron-withdrawing (e.g., nitro, cyano) and electron-donating (e.g., methoxy) groups reveal key trends. For example, nitro groups enhance antimicrobial activity by increasing electrophilicity, while methoxy groups improve solubility but reduce target binding affinity . In vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations validate these effects .

Q. What computational models predict the stability of cyclopropane-carbonitrile derivatives under physiological conditions?

- Methodological Answer : Molecular dynamics (MD) simulations in aqueous environments (e.g., using AMBER or CHARMM force fields) model hydrolytic stability. For instance, cyclopropane rings with para-ethynyl substituents show lower solvation free energy (−15.2 kcal/mol) compared to nitro derivatives, correlating with experimental half-life data in buffer solutions (pH 7.4) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of cyclopropane-carbonitrile derivatives?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell line specificity, incubation time). For example, 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile shows IC₅₀ = 12 µM in HeLa cells but no activity in MCF-7 cells, likely due to differential expression of metabolic enzymes . Standardizing protocols (e.g., ATP-based viability assays) and controlling for metabolic degradation (e.g., CYP450 inhibitors) can resolve inconsistencies .

Experimental Design Considerations

Q. How should researchers optimize reaction conditions for high-yield cyclopropanation?

- Methodological Answer : Design of experiments (DoE) with variables like catalyst loading (e.g., 5–10 mol% Pd(OAc)₂), solvent polarity (e.g., DMF vs. THF), and temperature (60–100°C) can identify optimal conditions. Response surface methodology (RSM) models predict maximum yields (e.g., 85% for nitro derivatives) while minimizing by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.